2-Ethoxycyclopropane-1-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

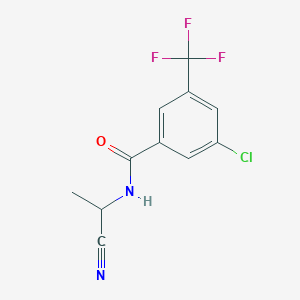

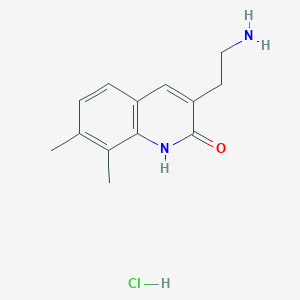

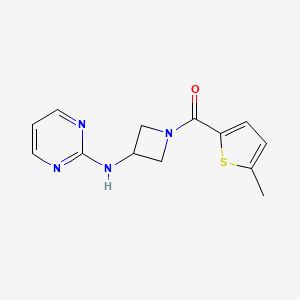

2-Ethoxycyclopropane-1-carbohydrazide is a chemical compound with the CAS Number: 1849366-33-1 . It has a molecular weight of 144.17 . The IUPAC name for this compound is 2-ethoxycyclopropane-1-carbohydrazide .

Synthesis Analysis

Carbohydrazide, a related compound, is prepared by reacting dimethyl carbonate with hydrazine hydrate . Its single crystal has been cultured with a slow evaporation method . The crystal belongs to the Monoclinic crystal system .Molecular Structure Analysis

The molecular structure and crystal structure of carbohydrazide have been determined by X-ray single crystal diffraction technique . The crystal belongs to the Monoclinic crystal system .Chemical Reactions Analysis

Cyanoacetohydrazides, which are related to carbohydrazides, are used as precursors in reactions leading to the construction of heterocycles . These reactions include cyclocondensation and cyclization .Applications De Recherche Scientifique

Polymer Chemistry

- Synthesis and Polymerization : Multifunctional 2-vinylcyclopropanes, related to 2-Ethoxycyclopropane-1-carbohydrazide, have been synthesized and utilized in radical polymerization to create transparent crosslinked polymers. These polymers have applications in materials science due to their unique properties and low shrinkage volume during polymerization (Moszner, Zeuner, & Rheinberger, 1997).

Plant Biology

- Ethylene Biosynthesis and Inhibition : Cyclopropane and its derivatives, like 1-Methylcyclopropene, have been extensively studied for their role in inhibiting ethylene action in plants. Ethylene is a crucial plant hormone, and its inhibition can significantly affect plant growth, fruit ripening, and senescence. Research on 1-Methylcyclopropene demonstrates its utility in understanding ethylene's role in plants and its potential applications in agriculture and horticulture (Blankenship & Dole, 2003).

Drug Development

- Bioactive Cyclopropane Derivatives : Cyclopropane derivatives have shown potential in drug development. Studies on 1,2-cyclopropane carbohydrates, which share structural similarities with 2-Ethoxycyclopropane-1-carbohydrazide, have revealed bioactivity in cancer cell lines. The mechanism involves enzymatic cyclopropane ring opening and formation of covalent bonds with target enzymes. Such compounds could be used as pharmaceuticals or as probes in protein trafficking (Lassueur, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-ethoxycyclopropane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-2-10-5-3-4(5)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNWKLHLKDFWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC1C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxycyclopropane-1-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2843630.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2843638.png)

![5-Butylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2843639.png)

![1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2843644.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2843646.png)